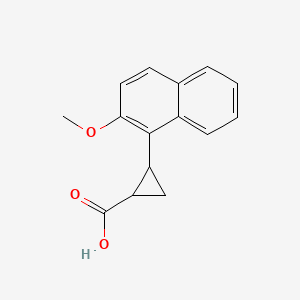
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound features a cyclopropane ring attached to a naphthalene moiety, which is further substituted with a methoxy group. It is primarily used in research settings and has various applications in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often employs a catalyst such as a transition metal complex to facilitate the cyclopropanation process.
Industrial Production Methods
. These services often involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formylnaphthalene derivatives, while reduction of the carboxylic acid group can produce cyclopropyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanamide: This compound shares a similar naphthalene structure but differs in the functional groups attached.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another structurally related compound with different substituents.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-(2-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15(16)17/h2-7,11-12H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
VENFMEFGUGOOKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















